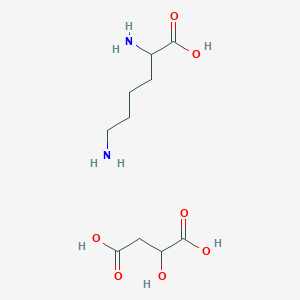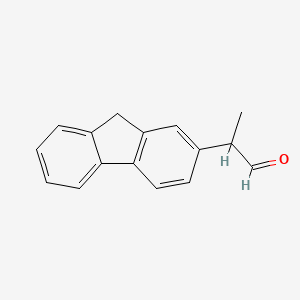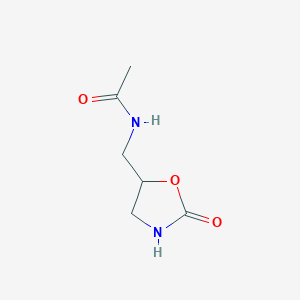
(2S)-2,6-diaminohexanoic acid,(2S)-2-hydroxybutanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,6-diaminohexanoic acid and (2S)-2-hydroxybutanedioic acid are organic compounds with significant roles in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
-
(2S)-2,6-diaminohexanoic acid (L-lysine)
Biosynthesis: L-lysine is synthesized in microorganisms and plants via the diaminopimelate (DAP) pathway or the α-aminoadipate (AAA) pathway.
Chemical Synthesis: Industrially, L-lysine is produced through fermentation using bacteria such as under controlled conditions of pH, temperature, and nutrient supply.
-
(2S)-2-hydroxybutanedioic acid (L-malic acid)
Biosynthesis: L-malic acid is naturally produced in living organisms as part of the citric acid cycle.
Chemical Synthesis: Industrial production involves the hydration of fumaric acid or maleic acid using catalysts under specific temperature and pressure conditions.
化学反应分析
Types of Reactions
-
(2S)-2,6-diaminohexanoic acid (L-lysine)
Oxidation: L-lysine can undergo oxidative deamination to produce α-keto acids.
Reduction: It can be reduced to form various derivatives used in pharmaceuticals.
Substitution: L-lysine reacts with acylating agents to form N-acyl derivatives.
-
(2S)-2-hydroxybutanedioic acid (L-malic acid)
Oxidation: L-malic acid can be oxidized to oxaloacetic acid.
Reduction: It can be reduced to form malic acid derivatives.
Substitution: L-malic acid reacts with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acylating agents like acetic anhydride and alcohols are commonly used.
Major Products
L-lysine: α-keto acids, N-acyl derivatives.
L-malic acid: Oxaloacetic acid, malic acid esters.
科学研究应用
Chemistry
L-lysine: Used in the synthesis of biodegradable polymers and as a chiral building block in organic synthesis.
L-malic acid: Utilized as a precursor in the synthesis of various organic compounds.
Biology
L-lysine: Essential for protein synthesis and plays a role in collagen formation.
L-malic acid: Involved in the citric acid cycle, crucial for energy production in cells.
Medicine
L-lysine: Used as a dietary supplement to promote growth and tissue repair.
L-malic acid: Employed in the treatment of fibromyalgia and chronic fatigue syndrome.
Industry
L-lysine: Added to animal feed to enhance growth and improve feed efficiency.
L-malic acid: Used as a flavor enhancer and preservative in the food and beverage industry.
作用机制
-
(2S)-2,6-diaminohexanoic acid (L-lysine)
Mechanism: L-lysine is incorporated into proteins during translation by ribosomes. It interacts with various enzymes and receptors, influencing metabolic pathways.
Molecular Targets: Ribosomes, enzymes involved in collagen synthesis, and receptors in the central nervous system.
-
(2S)-2-hydroxybutanedioic acid (L-malic acid)
Mechanism: L-malic acid participates in the citric acid cycle, facilitating the production of ATP through oxidative phosphorylation.
Molecular Targets: Enzymes such as malate dehydrogenase and fumarase.
相似化合物的比较
-
Similar Compounds
L-lysine: Similar amino acids include L-arginine and L-ornithine.
L-malic acid: Similar compounds include citric acid and fumaric acid.
-
Uniqueness
L-lysine: Unique due to its essential role in protein synthesis and its involvement in collagen formation.
L-malic acid: Distinct for its role in the citric acid cycle and its use as a flavor enhancer.
Conclusion
(2S)-2,6-diaminohexanoic acid and (2S)-2-hydroxybutanedioic acid are vital compounds with diverse applications in chemistry, biology, medicine, and industry. Their unique properties and mechanisms of action make them indispensable in various scientific and industrial processes.
属性
分子式 |
C10H20N2O7 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC 名称 |
2,6-diaminohexanoic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C6H14N2O2.C4H6O5/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2,5H,1H2,(H,6,7)(H,8,9) |
InChI 键 |
NWZSZGALRFJKBT-UHFFFAOYSA-N |
规范 SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B13890124.png)

![5-[[Benzyl(methyl)amino]methyl]-2-methylaniline](/img/structure/B13890141.png)

![7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride](/img/structure/B13890158.png)

![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
![tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)
![Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B13890172.png)




